1,4-Diphenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
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Overview
Description
1,4-Diphenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of the trifluoromethyl group and diphenyl substituents makes this compound particularly interesting for various applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diphenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can be achieved through a two-step process involving the (3 + 2)-cycloaddition of in situ generated nitrile imines and chalcones, followed by oxidation of the initially formed 5-acylpyrazolines with activated manganese dioxide (MnO₂) . This method is solvent-free and utilizes ball-milling mechanochemical conditions, making it an environmentally friendly approach.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide (MnO₂) under mechanochemical conditions.
Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of fully substituted pyrazoles.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1,4-Diphenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly for anti-inflammatory, antibacterial, and anticancer agents.
Material Science: Its unique properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1,4-Diphenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The diphenyl groups contribute to the compound’s binding affinity to various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,4-Diphenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to the presence of both the trifluoromethyl group and the diphenyl substituents. These groups confer distinct chemical and biological properties, making the compound more versatile and effective in various applications compared to its analogs.
Properties
CAS No. |
62649-27-8 |
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Molecular Formula |
C16H12F3N3 |
Molecular Weight |
303.28 g/mol |
IUPAC Name |
2,4-diphenyl-5-(trifluoromethyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H12F3N3/c17-16(18,19)14-13(11-7-3-1-4-8-11)15(20)22(21-14)12-9-5-2-6-10-12/h1-10H,20H2 |
InChI Key |
RQSFTMACTVRAMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C(F)(F)F)C3=CC=CC=C3)N |
Origin of Product |
United States |
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